Brexpiprazole hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

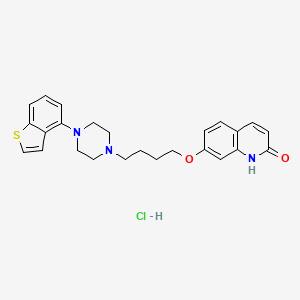

7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O2S.ClH/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24;/h3-10,17-18H,1-2,11-16H2,(H,26,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCIZERYSLEVFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913612-38-1 | |

| Record name | 1-(benzo[b]thiophen-4-yl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Brexpiprazole Hydrochloride: A Technical Guide to its Mechanism of Action on Serotonin and Dopamine Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brexpiprazole (B1667787) is a second-generation atypical antipsychotic agent demonstrating a complex pharmacological profile, characterized by its activity as a serotonin-dopamine activity modulator (SDAM).[1][2] This technical guide provides an in-depth exploration of the mechanism of action of brexpiprazole hydrochloride, with a specific focus on its interactions within the serotonin (B10506) and dopamine (B1211576) neurotransmitter systems. The document outlines its receptor binding and functional activity profile, details the experimental methodologies used to elucidate its mechanism, and visualizes the key signaling pathways involved.

Core Mechanism of Action

Brexpiprazole's therapeutic effects are believed to be mediated through a combination of partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.[1][2][3] This multifaceted interaction allows for a modulation of dopaminergic and serotonergic neurotransmission, contributing to its efficacy in treating schizophrenia and as an adjunctive therapy for major depressive disorder.[1][4]

Serotonin-Dopamine System Interactions

Brexpiprazole exhibits a distinct profile compared to its structural predecessor, aripiprazole. It has a lower intrinsic activity at the D2 receptor and a higher affinity for 5-HT1A and 5-HT2A receptors, which is thought to contribute to a favorable tolerability profile, particularly regarding a lower incidence of akathisia and extrapyramidal symptoms.[5][6][7] The potent antagonism at 5-HT2A receptors is a common feature of atypical antipsychotics and is associated with a reduced risk of extrapyramidal side effects and potential benefits for negative symptoms and cognitive function in schizophrenia.[8] Furthermore, its partial agonism at 5-HT1A receptors may contribute to its anxiolytic and antidepressant effects.[4][9]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and functional activities of brexpiprazole at key human serotonin, dopamine, and adrenergic receptors.

Table 1: Brexpiprazole Binding Affinities (Ki) at Human Receptors

| Receptor Family | Receptor Subtype | Brexpiprazole Ki (nM) | Reference(s) |

| Serotonin | 5-HT1A | 0.12 | [10][11] |

| 5-HT1B | 14 | [11] | |

| 5-HT2A | 0.47 | [10][11] | |

| 5-HT2B | 1.9 | [11] | |

| 5-HT2C | 30 | [11] | |

| 5-HT7 | 3.7 | [11] | |

| Dopamine | D2 (D2L) | 0.30 | [10][11] |

| D3 | 1.1 | [10][11] | |

| Adrenergic | α1A | 3.8 | [11] |

| α1B | 0.17 | [10][11] | |

| α2A | 11 | [11] | |

| α2C | 0.59 | [10][11] |

Table 2: Brexpiprazole Functional Activity at Human Receptors

| Receptor | Functional Activity | Intrinsic Activity (% of 5-HT or DA) | EC50 (nM) | Reference(s) |

| 5-HT1A | Partial Agonist | 67% | 1.8 | [11] |

| D2 (D2L) | Partial Agonist | 45% (forskolin-induced cAMP) | 0.54 | [11][12] |

| D3 | Partial Agonist | 28% | 3.1 | [11] |

| 5-HT2A | Antagonist | - | - | [1][11] |

| α1B-Adrenergic | Antagonist | - | - | [1][11] |

| α2C-Adrenergic | Antagonist | - | - | [1][11] |

Signaling Pathways

Brexpiprazole's interactions with serotonin and dopamine receptors initiate distinct intracellular signaling cascades.

Dopamine D2 Receptor Partial Agonism

As a partial agonist at the D2 receptor, which is a Gi/o-coupled receptor, brexpiprazole modulates adenylyl cyclase activity. In states of high dopaminergic tone, brexpiprazole acts as a functional antagonist, reducing dopamine's effect and dampening excessive signaling. Conversely, in low dopamine states, it provides sufficient receptor stimulation to maintain a baseline level of signaling. This stabilization of dopamine signaling is thought to be a key component of its antipsychotic effect.[13]

Serotonin 5-HT1A Receptor Partial Agonism

Brexpiprazole's partial agonism at the 5-HT1A receptor, another Gi/o-coupled receptor, also leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[14] This action is believed to contribute to its anxiolytic and antidepressant properties.

Serotonin 5-HT2A Receptor Antagonism

The 5-HT2A receptor is a Gq/11-coupled receptor. Its activation by serotonin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Brexpiprazole acts as an antagonist at this receptor, blocking the effects of serotonin and thereby inhibiting this signaling cascade. This antagonism is thought to contribute to its antipsychotic efficacy and low risk of extrapyramidal symptoms.[15][16]

Experimental Protocols

The pharmacological profile of brexpiprazole has been characterized through a variety of in vitro and in vivo experimental procedures.

In Vitro Receptor Binding Assays

Objective: To determine the affinity of brexpiprazole for various neurotransmitter receptors.

Methodology:

-

Membrane Preparation: Cell lines (e.g., CHO, HEK293) stably expressing the human receptor of interest are cultured and harvested. The cells are then homogenized in a buffer solution and centrifuged to isolate the cell membranes containing the receptors.

-

Radioligand Binding: The membrane preparations are incubated with a specific radiolabeled ligand (e.g., [3H]spiperone for D2 receptors) at a fixed concentration and varying concentrations of the unlabeled test compound (brexpiprazole).

-

Incubation and Separation: The mixture is incubated to allow for binding equilibrium to be reached. The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of brexpiprazole that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional cAMP Assays

Objective: To determine the functional activity of brexpiprazole (agonist, partial agonist, or antagonist) at G-protein coupled receptors that modulate adenylyl cyclase.

Methodology:

-

Cell Culture: Cells expressing the receptor of interest (e.g., D2 or 5-HT1A) are cultured in appropriate media.

-

Compound Treatment: The cells are treated with varying concentrations of brexpiprazole, often in the presence of an agent like forskolin (B1673556) to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular concentration of cAMP is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.[17][18]

-

Data Analysis: Concentration-response curves are generated to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) of brexpiprazole. The intrinsic activity is calculated relative to the maximal effect of a full agonist.

In Vivo Electrophysiology

Objective: To assess the effects of brexpiprazole on the firing activity of monoaminergic neurons in living animals.

Methodology:

-

Animal Preparation: Anesthetized rodents (e.g., rats) are placed in a stereotaxic frame.

-

Electrode Placement: A recording microelectrode is lowered into a specific brain region containing the neurons of interest (e.g., the ventral tegmental area for dopamine neurons or the dorsal raphe nucleus for serotonin neurons).

-

Baseline Firing Rate: The spontaneous firing rate of individual neurons is recorded.

-

Drug Administration: Brexpiprazole is administered, typically intravenously or subcutaneously, and the change in neuronal firing rate is recorded over time.[9][19]

-

Data Analysis: The dose-dependent effects of brexpiprazole on neuronal firing are quantified to determine its in vivo agonist or antagonist properties.

Conclusion

This compound possesses a unique and complex mechanism of action centered on its modulatory effects on key serotonin and dopamine receptors. Its profile as a partial agonist at D2 and 5-HT1A receptors, combined with potent antagonism at 5-HT2A receptors, provides a multi-faceted approach to treating the symptoms of schizophrenia and major depressive disorder. The quantitative data from in vitro and in vivo studies provide a solid foundation for understanding its pharmacological effects at a molecular and systemic level. This in-depth technical guide serves as a comprehensive resource for researchers and professionals in the field of drug development, offering detailed insights into the intricate workings of this important therapeutic agent.

References

- 1. Brexpiprazole for the Treatment of Schizophrenia: A Review of this Novel Serotonin-Dopamine Activity Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Brexpiprazole has a low risk of dopamine D2 receptor sensitization and inhibits rebound phenomena related to D2 and serotonin 5-HT2A receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brexpiprazole as a New Serotonin–Dopamine Receptor Modulator: Considering the Clinical Relevance for Metabolic Parameters and Prolactin Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Brexpiprazole: a new dopamine D₂receptor partial agonist for the treatment of schizophrenia and major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Acute effects of brexpiprazole on serotonin, dopamine, and norepinephrine systems: an in vivo electrophysiologic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 15. Effects of brexpiprazole, a novel serotonin-dopamine activity modulator, on phencyclidine-induced cognitive deficits in mice: a role for serotonin 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. resources.revvity.com [resources.revvity.com]

- 17. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. resources.revvity.com [resources.revvity.com]

- 19. Brexpiprazole Alters Monoaminergic Systems following Repeated Administration: an in Vivo Electrophysiological Study - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Receptor Binding Profile of Brexpiprazole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brexpiprazole (B1667787) hydrochloride is an atypical antipsychotic agent, classified as a serotonin-dopamine activity modulator (SDAM). Its therapeutic efficacy in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder is attributed to its unique and complex interaction with a variety of neurotransmitter receptors. This technical guide provides an in-depth overview of the in-vitro receptor binding profile of brexpiprazole, presenting quantitative data, detailed experimental methodologies, and visual representations of its primary signaling pathways.

Quantitative Receptor Binding Profile

The in-vitro receptor binding affinity of brexpiprazole hydrochloride has been extensively characterized using radioligand binding assays. The following tables summarize the binding affinities (Ki values in nM) for human (h) and rat (r) receptors. The Ki value represents the concentration of the drug that occupies 50% of the receptors in the absence of the natural ligand, with lower values indicating higher binding affinity. The functional activity of brexpiprazole at these receptors, as either a partial agonist or an antagonist, is also noted.

Table 1: Brexpiprazole Binding Affinities for Human Receptors

| Receptor Subtype | Ki (nM) | Functional Activity |

| Serotonin (B10506) Receptors | ||

| 5-HT1A | 0.12 | Partial Agonist |

| 5-HT2A | 0.47 | Antagonist |

| 5-HT2B | 1.9 | Antagonist |

| 5-HT7 | 3.7 | Antagonist |

| Dopamine (B1211576) Receptors | ||

| D2 | 0.30 | Partial Agonist |

| D3 | 1.1 | Partial Agonist |

| Adrenergic Receptors | ||

| α1A | 3.8 | Antagonist |

| α1B | 0.17 | Antagonist |

| α1D | 2.6 | Antagonist |

| α2C | 0.59 | Antagonist |

| Histamine Receptors | ||

| H1 | 19 | Antagonist |

| Muscarinic Receptors | ||

| M1 | >1000 (low affinity) | - |

Table 2: Brexpiprazole Binding Affinities for Rat Receptors

| Receptor Subtype | Ki (nM) |

| Serotonin Receptors | |

| 5-HT1A | 0.23 |

| 5-HT2A | 0.45 |

| Dopamine Receptors | |

| D2 | 1.2 |

| D3 | 4.2 |

Data compiled from multiple sources.

Experimental Protocols

The determination of in-vitro receptor binding affinities for this compound is primarily achieved through competitive radioligand binding assays. The following is a representative protocol for determining the Ki value of brexpiprazole at the human dopamine D2 receptor.

Protocol: Competitive Radioligand Binding Assay for Human Dopamine D2 Receptor

1. Materials and Reagents:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2L receptor.

-

Radioligand: [3H]-Spiperone, a high-affinity antagonist for the D2 receptor.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus (cell harvester).

-

Scintillation counter.

2. Procedure:

-

Membrane Preparation:

-

Thaw the frozen cell membrane preparation on ice.

-

Homogenize the membranes in assay buffer using a tissue homogenizer.

-

Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford assay).

-

Dilute the membrane preparation in assay buffer to the desired final concentration.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding (NSB): A high concentration of a non-labeled D2 receptor antagonist (e.g., haloperidol), radioligand, and membrane preparation.

-

Competitive Binding: Serial dilutions of this compound, radioligand, and membrane preparation.

-

-

-

Incubation:

-

Incubate the microplate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Detection:

-

Place the filters into scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) of each filter using a scintillation counter.

-

3. Data Analysis:

-

Calculate Specific Binding:

-

Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate Competition Curve:

-

Plot the percentage of specific binding against the logarithm of the brexpiprazole concentration.

-

-

Determine IC50:

-

The IC50 value, the concentration of brexpiprazole that inhibits 50% of the specific binding of the radioligand, is determined from the competition curve using non-linear regression analysis.

-

-

Calculate Ki:

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

-

Signaling Pathways and Experimental Workflows

The therapeutic effects of brexpiprazole are mediated through its modulation of dopamine and serotonin signaling pathways. As a partial agonist at D2 and 5-HT1A receptors, it can both stimulate and block receptor activity, depending on the endogenous neurotransmitter levels. As an antagonist at 5-HT2A and other receptors, it blocks the effects of the natural ligand.

Dopamine D2 Receptor Signaling

Brexpiprazole acts as a partial agonist at the D2 receptor. In conditions of high dopaminergic activity (as hypothesized in the mesolimbic pathway in schizophrenia), it acts as a functional antagonist, reducing dopamine's effect. In areas with low dopamine levels (as hypothesized in the mesocortical pathway), it provides a modest level of receptor stimulation.

Caption: Dopamine D2 Receptor Signaling Pathway Modulation by Brexpiprazole.

Serotonin 5-HT1A and 5-HT2A Receptor Signaling

Brexpiprazole is a partial agonist at the 5-HT1A receptor, which is thought to contribute to its anxiolytic and antidepressant effects.[1][2] It is also a potent antagonist at the 5-HT2A receptor, a common feature of atypical antipsychotics that may contribute to a lower risk of extrapyramidal side effects.

Caption: Serotonin 5-HT1A and 5-HT2A Receptor Signaling Pathways.

Experimental Workflow for Receptor Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound like brexpiprazole.

Caption: General Experimental Workflow for a Competitive Radioligand Binding Assay.

Conclusion

This compound exhibits a complex in-vitro receptor binding profile characterized by high affinity and functionally distinct activities at multiple serotonin, dopamine, and adrenergic receptors. Its action as a partial agonist at D2 and 5-HT1A receptors, combined with potent antagonism at 5-HT2A and other receptors, underpins its classification as a serotonin-dopamine activity modulator. The methodologies described herein are fundamental to elucidating the pharmacological properties of such compounds and are crucial for the ongoing development of novel therapeutics for psychiatric disorders.

References

Preclinical Pharmacological Profile of Brexpiprazole Hydrochloride: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Brexpiprazole (B1667787) is a second-generation atypical antipsychotic classified as a serotonin-dopamine activity modulator (SDAM).[1] It was developed to provide a broad spectrum of efficacy in psychiatric disorders with an improved tolerability profile compared to earlier agents. This technical guide delineates the preclinical pharmacological characteristics of brexpiprazole hydrochloride, focusing on its receptor binding profile, functional in vitro activities, and effects in in vivo animal models. The document presents quantitative data in structured tables, details common experimental methodologies, and utilizes visualizations to illustrate key pathways and processes, providing a comprehensive resource for the scientific community.

Introduction to Brexpiprazole

Brexpiprazole (7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one) is a novel psychotropic agent with a multi-receptor binding profile.[2][3] Structurally similar to aripiprazole (B633), it was designed with distinct modifications to its pharmacodynamic properties, notably lower intrinsic activity at the dopamine (B1211576) D₂ receptor and higher potency at serotonin (B10506) 5-HT₁ₐ and 5-HT₂ₐ receptors.[4][5] This profile suggests a mechanism that modulates both dopaminergic and serotonergic systems, which is believed to contribute to its efficacy in treating schizophrenia and as an adjunctive therapy for major depressive disorder (MDD).[1][6][7]

Pharmacodynamic Profile

The pharmacodynamics of brexpiprazole are characterized by its nuanced interactions with a range of monoaminergic receptors. It acts as a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors and a potent antagonist at serotonin 5-HT₂ₐ receptors, among other targets.[8]

Receptor Binding Affinities

Brexpiprazole exhibits high affinity (Ki < 5 nM) for a wide array of receptors, including multiple serotonin, dopamine, and adrenergic receptor subtypes.[5][9] The equilibrium dissociation constants (Ki) are summarized in Table 1, providing a quantitative measure of the drug's binding potency at these targets.

Table 1: Receptor Binding Affinities (Ki, nM) of Brexpiprazole

| Receptor Subtype | Human Ki (nM) | Reference(s) |

|---|---|---|

| Dopamine | ||

| D₂ | 0.30 | [5][10][11] |

| D₃ | 1.1 | [5][10] |

| Serotonin | ||

| 5-HT₁ₐ | 0.12 | [5][10][11] |

| 5-HT₂ₐ | 0.47 | [5][10] |

| 5-HT₂ₑ | 1.9 | [5][10] |

| 5-HT₇ | 3.7 | [5][10][11] |

| Adrenergic | ||

| α₁ₐ | 3.8 | [5][10] |

| α₁ₑ | 0.17 | [5][10] |

| α₁ₒ | 2.6 | [5][10] |

| α₂C | 0.59 | [5][10] |

| Histamine | ||

| H₁ | 19 | [10][11] |

| Muscarinic |

| M₁ | >1000 (>67% inhibition at 10 µM) | |

Functional Activity

Brexpiprazole's clinical effects are a function of not only its binding affinity but also its activity at the receptor. It is distinguished by its partial agonism at D₂ and 5-HT₁ₐ receptors, coupled with potent antagonism at 5-HT₂ₐ and several adrenergic receptors.[7] Compared to aripiprazole, brexpiprazole has a lower intrinsic activity at the D₂ receptor, which is hypothesized to reduce the risk of activating side effects like akathisia.[4][10][12]

Table 2: Functional Receptor Activity of Brexpiprazole

| Receptor | Functional Activity | Reference(s) |

|---|---|---|

| Dopamine D₂ | Partial Agonist (Lower intrinsic activity than aripiprazole) | [4][6][8] |

| Dopamine D₃ | Partial Agonist | [7][9] |

| Serotonin 5-HT₁ₐ | Partial Agonist (Stronger activity than aripiprazole) | [4][8][13] |

| Serotonin 5-HT₂ₐ | Potent Antagonist | [4][8][13] |

| Serotonin 5-HT₂ₑ | Antagonist | [9][10] |

| Serotonin 5-HT₇ | Antagonist | [10][13] |

| Adrenergic α₁ₐ, α₁ₑ, α₁ₒ | Antagonist | [5][10] |

| Adrenergic α₂C | Antagonist |[5][10] |

Preclinical Evaluation Methodologies & Findings

The unique pharmacological profile of brexpiprazole has been characterized through a series of established in vitro and in vivo experimental models.

In Vitro Experimental Protocols

-

Radioligand Binding Assays:

-

Objective: To determine the binding affinity (Ki) of brexpiprazole for various receptors.

-

General Protocol: Cell membranes expressing the specific human-cloned receptor of interest are incubated with a known radioligand at a fixed concentration. Various concentrations of brexpiprazole are added to compete with the radioligand for binding sites. Following incubation and equilibration, bound and free radioligand are separated via rapid filtration. The radioactivity of the filters is measured using liquid scintillation counting. The IC₅₀ (concentration of brexpiprazole that inhibits 50% of specific radioligand binding) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.

-

-

Functional Assays (e.g., cAMP accumulation, Ca²⁺ mobilization):

-

Objective: To determine the functional activity (agonism, antagonism, intrinsic activity) of brexpiprazole at a given receptor.

-

General Protocol: Recombinant cells expressing the target receptor are utilized. For Gs or Gi-coupled receptors (like D₂ and 5-HT₁ₐ), agonist stimulation alters adenylyl cyclase activity, leading to changes in intracellular cyclic AMP (cAMP) levels, which are measured using techniques like HTRF (Homogeneous Time-Resolved Fluorescence). For Gq-coupled receptors (like 5-HT₂ₐ), agonist binding leads to an increase in intracellular calcium (Ca²⁺), which can be measured using fluorescent calcium-sensitive dyes. Brexpiprazole is applied alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity). Dose-response curves are generated to calculate EC₅₀ (potency) and Eₘₐₓ (efficacy/intrinsic activity).

-

In Vivo Experimental Protocols & Key Findings

-

DOI-Induced Head-Twitch Test (5-HT₂ₐ Antagonism):

-

Objective: To assess in vivo 5-HT₂ₐ receptor antagonism.

-

General Protocol: Rodents (typically rats or mice) are pre-treated with brexpiprazole or a vehicle. Subsequently, they are administered the 5-HT₂ₐ receptor agonist DOI (2,5-dimethoxy-4-iodoamphetamine). The number of characteristic head-twitches is then counted for a defined period. A reduction in DOI-induced head-twitches indicates 5-HT₂ₐ antagonist activity.

-

Finding: Brexpiprazole potently inhibited DOI-induced head-twitches in rats, confirming its in vivo 5-HT₂ₐ antagonism.[2][3]

-

-

Reserpine-Induced DOPA Accumulation (D₂ Partial Agonism):

-

Objective: To evaluate in vivo dopamine D₂ receptor partial agonist activity.

-

General Protocol: Rats are treated with reserpine (B192253) to deplete monoamine stores, which disrupts the negative feedback loop at D₂ autoreceptors, leading to increased tyrosine hydroxylase activity and DOPA accumulation. Animals are also given a DOPA decarboxylase inhibitor. Brexpiprazole is then administered. A partial agonist will stimulate the presynaptic D₂ autoreceptors, partially restoring the feedback inhibition and thus reducing the accumulation of DOPA.

-

Finding: Brexpiprazole demonstrated an inhibitory effect on reserpine-induced DOPA accumulation, which is consistent with in vivo D₂ partial agonist activity.[2][3]

-

-

Microdialysis Studies (Neurotransmitter Release):

-

Objective: To measure the effect of brexpiprazole on extracellular neurotransmitter levels in specific brain regions.

-

General Protocol: A microdialysis probe is surgically implanted into a target brain region (e.g., nucleus accumbens, prefrontal cortex) of an anesthetized or freely moving rat. The probe is perfused with an artificial cerebrospinal fluid, and molecules from the extracellular space diffuse across the probe's membrane into the dialysate. Samples are collected at regular intervals before and after systemic administration of brexpiprazole and analyzed via HPLC to quantify levels of dopamine and its metabolites.

-

Finding: In rat microdialysis studies, brexpiprazole slightly decreased extracellular dopamine in the nucleus accumbens but not the prefrontal cortex. It moderately increased dopamine metabolites in these areas, further suggesting in vivo D₂ partial agonist activity.[2]

-

Bridging Pharmacology to Preclinical Outcomes

The distinct pharmacological signature of brexpiprazole is directly linked to its observed preclinical effects, providing a rationale for its therapeutic potential and tolerability profile.

-

D₂ Partial Agonism with Low Intrinsic Activity: This is central to brexpiprazole's function as a dopamine stabilizer. It provides sufficient receptor stimulation in low-dopamine states (implicated in negative and cognitive symptoms) while blocking the effects of excessive dopamine in hyperdopaminergic states (positive symptoms).[12] The lower intrinsic activity compared to aripiprazole is thought to mitigate the risk of D₂ agonist-related side effects such as akathisia and restlessness.[1][10]

-

5-HT₁ₐ Partial Agonism: This action is associated with anxiolytic and antidepressant-like effects, contributing to its utility as an adjunctive treatment for MDD.[7][8]

-

Potent 5-HT₂ₐ Antagonism: This is a hallmark of atypical antipsychotics. It is believed to reduce the risk of extrapyramidal symptoms (EPS) by increasing dopamine release in the nigrostriatal pathway. This action, combined with 5-HT₁ₐ agonism, may also contribute to efficacy against negative and cognitive symptoms of schizophrenia.[1][12]

Conclusion

The preclinical profile of this compound reveals a sophisticated serotonin-dopamine activity modulator with a unique and balanced set of receptor affinities and functional activities.[2] Its profile as a D₂ and 5-HT₁ₐ partial agonist combined with potent 5-HT₂ₐ antagonism provides a strong mechanistic basis for its antipsychotic and antidepressant effects.[1][8] In vivo studies confirm target engagement and functional outcomes consistent with this profile, suggesting a lower liability for common antipsychotic-associated side effects. This comprehensive preclinical foundation provides a clear rationale for the clinical development and application of brexpiprazole in the management of complex psychiatric disorders.

References

- 1. [Preclinical pharmacological profiles and clinical efficacy of the novel antipsychotic drug brexpiprazole (REXULTI® Tablets 1 mg, 2 mg)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchwith.montclair.edu [researchwith.montclair.edu]

- 4. psychscenehub.com [psychscenehub.com]

- 5. Brexpiprazole (Rexulti): A New Monotherapy for Schizophrenia and Adjunctive Therapy for Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Brexpiprazole? [synapse.patsnap.com]

- 7. Brexpiprazole: mechanism of action, pharmacokinetics, application and side effect_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. tga.gov.au [tga.gov.au]

- 10. Brexpiprazole | C25H27N3O2S | CID 11978813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Brexpiprazole Reduces 5-HT7 Receptor Function on Astroglial Transmission Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Brexpiprazole: so far so good - PMC [pmc.ncbi.nlm.nih.gov]

- 13. psychscenehub.com [psychscenehub.com]

The Effects of Brexpiprazole Hydrochloride on Neural Circuits in Schizophrenia Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brexpiprazole (B1667787) is a novel atypical antipsychotic characterized as a serotonin-dopamine activity modulator (SDAM).[1][2] Its therapeutic efficacy in schizophrenia is thought to be mediated through a distinct pharmacological profile, primarily involving partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[3][4] This in-depth technical guide synthesizes preclinical and clinical findings on the effects of brexpiprazole on neural circuits implicated in schizophrenia, providing detailed experimental protocols, quantitative data, and visual representations of its mechanism of action and experimental designs.

Pharmacological Profile: Receptor Binding Affinities

Brexpiprazole exhibits high affinity for a range of monoaminergic receptors, which contributes to its clinical effects and side-effect profile.[1][5] The binding affinities (Ki) of brexpiprazole for key human receptors are summarized in the table below.

| Receptor | Binding Affinity (Ki, nM) | Functional Activity |

| Dopamine D2 | 0.30 | Partial Agonist |

| Dopamine D3 | 1.1 | Partial Agonist |

| Serotonin 5-HT1A | 0.12 | Partial Agonist |

| Serotonin 5-HT2A | 0.47 | Antagonist |

| Serotonin 5-HT2B | 1.9 | Antagonist |

| Serotonin 5-HT7 | 3.7 | Antagonist |

| Adrenergic α1A | 3.8 | Antagonist |

| Adrenergic α1B | 0.17 | Antagonist |

| Adrenergic α2C | 0.59 | Antagonist |

| Histamine H1 | 19 | Antagonist |

Data sourced from PubChem CID 11978813.[1]

Signaling Pathways and Mechanism of Action

Brexpiprazole's modulation of dopaminergic and serotonergic pathways is central to its effects on the neural circuits disrupted in schizophrenia. The following diagram illustrates its primary mechanism of action.

Preclinical Studies in Schizophrenia Models

Phencyclidine (PCP)-Induced Cognitive Deficits in Mice

This model is used to investigate cognitive impairments associated with schizophrenia, as PCP, an NMDA receptor antagonist, induces schizophrenia-like symptoms in humans.[6][7]

-

Animal Model: Male ddY mice.

-

Induction of Cognitive Deficit: Subcutaneous (s.c.) administration of PCP (10 mg/kg/day) for 10 days.[2]

-

Drug Administration: Brexpiprazole (0.3, 1, or 3 mg/kg/day) administered orally (p.o.) for 14 days, starting after the PCP treatment period.

-

Habituation: On the first day of NOR testing, mice are individually habituated to the testing box (an open field arena) for 5-10 minutes in the absence of objects.[8][9]

-

Training (T1): 24 hours after habituation, two identical objects are placed in the arena, and each mouse is allowed to explore them for 5-10 minutes.[8][10]

-

Testing (T2): After a retention interval (typically 1 hour), one of the familiar objects is replaced with a novel object, and the mouse is returned to the arena to explore for 5 minutes.[9]

-

Data Analysis: The time spent exploring the novel and familiar objects is recorded. A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

| Treatment Group | Dose (mg/kg/day) | Discrimination Index (Mean ± SEM) |

| Vehicle + Vehicle | - | 0.35 ± 0.05 |

| PCP + Vehicle | 10 | -0.12 ± 0.06* |

| PCP + Brexpiprazole | 0.3 | 0.05 ± 0.07 |

| PCP + Brexpiprazole | 1.0 | 0.28 ± 0.08 |

| PCP + Brexpiprazole | 3.0 | 0.32 ± 0.09 |

*p<0.01 vs. Vehicle + Vehicle; **p<0.01 vs. PCP + Vehicle. Data adapted from Hashimoto et al. (2014).

Apomorphine-Induced Stereotypy in Rats

This model is used to assess the antipsychotic potential of drugs by measuring their ability to block the stereotyped behaviors (e.g., gnawing, licking) induced by the dopamine agonist apomorphine (B128758).[11][12]

-

Animal Model: Male Wistar rats.

-

Drug Administration: Brexpiprazole is administered orally at various doses.

-

Apomorphine Challenge: 60 minutes after brexpiprazole administration, apomorphine (0.7 mg/kg) is administered subcutaneously.[13]

-

Behavioral Observation: Immediately after apomorphine injection, rats are placed in individual cages and observed for stereotyped behaviors for 60 minutes.

-

Scoring: Stereotypy is scored at 10-minute intervals based on a rating scale (e.g., 0 = asleep or stationary, 4 = continuous gnawing or licking).

-

Data Analysis: The total stereotypy score for each animal is calculated. The ED50 (the dose at which 50% of the maximum effect is observed) for the inhibition of stereotypy is determined.

| Compound | ED50 (mg/kg, p.o.) |

| Brexpiprazole | 2.9 |

| Aripiprazole | 1.8 |

| Haloperidol | 0.09 |

Data adapted from Maeda et al. (2014).[14]

In Vivo Electrophysiological Studies in Rats

Single-unit electrophysiological recordings are used to directly measure the firing activity of neurons in specific brain regions, providing insights into how a drug modulates neuronal function.[15][16]

-

Animal Model: Male Sprague-Dawley rats.

-

Anesthesia: Rats are anesthetized with chloral (B1216628) hydrate.

-

Electrode Placement: A recording electrode is lowered into the brain region of interest (e.g., ventral tegmental area for dopamine neurons, dorsal raphe nucleus for serotonin neurons).

-

Neuron Identification: Neurons are identified based on their characteristic firing patterns and responses to pharmacological challenges.

-

Drug Administration: Brexpiprazole is administered intravenously (i.v.) in escalating doses.

-

Data Recording and Analysis: The firing rate of individual neurons is recorded before and after drug administration. The ED50 for inhibition or reversal of agonist-induced effects is calculated.

| Brain Region | Neuron Type | Effect of Brexpiprazole | ED50 (µg/kg, i.v.) |

| Dorsal Raphe Nucleus | Serotonin | Inhibition of firing | 230 |

| Ventral Tegmental Area | Dopamine | Reversal of apomorphine-induced inhibition | 61 |

Data adapted from Oosterhof et al. (2014).[17]

Human Studies: Receptor Occupancy and Clinical Efficacy

Positron Emission Tomography (PET) Studies

PET imaging is used to measure the in vivo occupancy of specific receptors in the human brain at therapeutic doses of a drug.[3][18]

-

Participants: Patients with schizophrenia.

-

Radiotracers: Specific radiolabeled ligands are used to visualize D2/D3 receptors (e.g., [11C]-(+)-PHNO) and 5-HT2A receptors (e.g., [11C]MDL100907).[18]

-

Scanning Procedure: PET scans are performed at baseline (before drug administration) and after a period of brexpiprazole treatment (e.g., 10 days).[3][18]

-

Drug Dosing: Patients receive daily oral doses of brexpiprazole (e.g., 1 mg or 4 mg).[3][18]

-

Data Analysis: Receptor occupancy is calculated as the percentage reduction in radiotracer binding after brexpiprazole treatment compared to baseline.

| Receptor | Brexpiprazole Dose (mg/day) | Mean Occupancy (%) ± SD |

| Dopamine D2 | 1 | 64 ± 8 |

| Dopamine D2 | 4 | 80 ± 12 |

| Serotonin 5-HT2A | 1 | 51 ± 13 |

| Serotonin 5-HT2A | 4 | 73 ± 10 |

Data from a study in patients with schizophrenia after 10 days of treatment. Adapted from Girgis et al. (2020).[3][18]

Functional Magnetic Resonance Imaging (fMRI) Study on Impulsivity

fMRI is used to assess changes in brain activity in response to specific tasks, providing insights into the neural correlates of a drug's effect on behavior.[16][19]

-

Participants: Patients with stable schizophrenia and impulsivity symptoms.

-

Task: The stop-signal task requires participants to respond to a "go" stimulus but inhibit their response when a "stop" signal is presented.[20]

-

fMRI Acquisition: Brain activity is measured using fMRI while participants perform the task.[19]

-

Drug Administration: Patients are randomized to receive brexpiprazole (2 or 4 mg/day) for 6 weeks.

-

Data Analysis: Changes in blood-oxygen-level-dependent (BOLD) signal in brain regions associated with inhibitory control (e.g., right ventrolateral prefrontal cortex - VLPFC) are analyzed. The stop-signal reaction time (SSRT), a measure of the speed of response inhibition, is also calculated.

| Parameter | Baseline | Week 6 (Brexpiprazole) | p-value |

| Right VLPFC BOLD Activation (during successful stops) | - | Decreased | <0.05 |

| Stop-Signal Reaction Time (SSRT) (ms) | 220 | 200 | <0.05 |

Data adapted from Weiden et al. (2020).[16][19]

References

- 1. Brexpiprazole | C25H27N3O2S | CID 11978813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. A positron emission tomography occupancy study of brexpiprazole at dopamine D2 and D3 and serotonin 5-HT1A and 5-HT2A receptors, and serotonin reuptake transporters in subjects with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Brexpiprazole—Pharmacologic Properties and Use in Schizophrenia and Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phencyclidine dose optimisation for induction of spatial learning and memory deficits related to schizophrenia in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rodent Phencyclidine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]

- 8. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Brexpiprazole: so far so good - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Brexpiprazole has a low risk of dopamine D2 receptor sensitization and inhibits rebound phenomena related to D2 and serotonin 5‐HT2A receptors in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Brexpiprazole II: antipsychotic-like and procognitive effects of a novel serotonin-dopamine activity modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Brexpiprazole Alters Monoaminergic Systems following Repeated Administration: an in Vivo Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. deepdyve.com [deepdyve.com]

- 17. Acute effects of brexpiprazole on serotonin, dopamine, and norepinephrine systems: an in vivo electrophysiologic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A positron emission tomography occupancy study of brexpiprazole at dopamine D2 and D3 and serotonin 5-HT1A and 5-HT2A receptors, and serotonin reuptake transporters in subjects with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Stop-signal response inhibition in schizophrenia: behavioural, event-related potential and functional neuroimaging data - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Pharmacodynamics of Brexpiprazole Hydrochloride in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brexpiprazole (B1667787) hydrochloride is a novel serotonin-dopamine activity modulator (SDAM) approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. Its unique pharmacodynamic profile, characterized by partial agonism at dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₁ₐ receptors, and antagonism at serotonin 5-HT₂ₐ and noradrenergic α₁₈/₂C receptors, underpins its clinical efficacy and tolerability.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of brexpiprazole in various animal models. We present detailed experimental protocols for key in vitro and in vivo assays, summarize quantitative data from these studies in structured tables for comparative analysis, and provide visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Introduction

Brexpiprazole represents a second-generation atypical antipsychotic, distinguished by its specific interactions with multiple neurotransmitter systems.[3] It acts as a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors, while also functioning as an antagonist at serotonin 5-HT₂ₐ and 5-HT₂₈ receptors, as well as at various adrenergic receptors.[4][5] This multifaceted receptor-binding profile is believed to contribute to its therapeutic effects in managing both positive and negative symptoms of schizophrenia and depressive symptoms, with a potentially favorable side-effect profile compared to other antipsychotics.[2][6] Understanding the pharmacodynamic properties of brexpiprazole in preclinical animal models is crucial for elucidating its therapeutic mechanisms and predicting its clinical performance. This guide serves as a technical resource for researchers investigating the preclinical pharmacology of brexpiprazole and similar compounds.

Receptor Binding and Functional Activity

The initial characterization of a novel compound's pharmacodynamic profile begins with determining its affinity for and functional activity at various neurotransmitter receptors.

Data Presentation: Receptor Binding Affinity (Ki) and Intrinsic Activity

The binding affinity of brexpiprazole for a range of human and rat receptors has been extensively characterized using in vitro radioligand binding assays. The data, presented as the inhibition constant (Ki), indicates the concentration of the drug required to occupy 50% of the receptors. Lower Ki values denote higher binding affinity. Furthermore, its functional activity as an agonist, partial agonist, or antagonist is quantified as intrinsic activity (IA), often expressed as a percentage of the maximal response induced by the endogenous ligand.

| Receptor | Species | Ki (nM) | Functional Activity (% Intrinsic Activity) | Reference(s) |

| Dopamine D₂ | Human | 0.30 | Partial Agonist (45%) | [4] |

| Dopamine D₃ | Human | 1.1 | Partial Agonist | [4] |

| Serotonin 5-HT₁ₐ | Human | 0.12 | Partial Agonist (60%) | [4] |

| Serotonin 5-HT₂ₐ | Human | 0.47 | Antagonist | [4] |

| Serotonin 5-HT₂₈ | Human | 1.9 | Antagonist | [4] |

| Serotonin 5-HT₇ | Human | 3.7 | Antagonist | [4] |

| Adrenergic α₁ₐ | Human | 3.8 | Antagonist | [4] |

| Adrenergic α₁₈ | Human | 0.17 | Antagonist | [4] |

| Adrenergic α₁D | Human | 2.6 | Antagonist | [4] |

| Adrenergic α₂C | Human | 0.59 | Antagonist | [4] |

| Histamine H₁ | Human | 19 | Antagonist | [7] |

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the Ki of a test compound.

Objective: To determine the binding affinity (Ki) of brexpiprazole for dopamine D₂, serotonin 5-HT₁ₐ, and 5-HT₂ₐ receptors.

Materials:

-

Membrane preparations from cells stably expressing the human receptor of interest (e.g., HEK293 or CHO cells).

-

Radioligands:

-

For D₂ receptors: [³H]Spiperone or [³H]Raclopride.

-

For 5-HT₁ₐ receptors: [³H]8-OH-DPAT.

-

For 5-HT₂ₐ receptors: [³H]Ketanserin.[8]

-

-

Unlabeled brexpiprazole hydrochloride.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[9]

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[9]

-

Scintillation cocktail.

-

96-well filter plates (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[9]

-

Cell harvester and microplate scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard assay (e.g., BCA).[9]

-

Assay Setup: In a 96-well plate, perform the assay in triplicate for each concentration.

-

Total Binding: Add membrane preparation, radioligand at a concentration near its Kd, and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a known competing ligand (e.g., unlabeled haloperidol (B65202) for D₂).

-

Competition Binding: Add membrane preparation, radioligand, and varying concentrations of brexpiprazole.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[9]

-

Filtration: Rapidly filter the contents of the plates through the pre-soaked filter plates using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[9]

-

Counting: Dry the filter plates, add scintillation cocktail, and measure the radioactivity in a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of brexpiprazole to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of brexpiprazole that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]

-

Radioligand Binding Assay Workflow

In Vivo Pharmacodynamics in Animal Models

The pharmacodynamic effects of brexpiprazole have been evaluated in a variety of rodent and non-human primate models to assess its antipsychotic-like, pro-cognitive, and potential side-effect profiles.

Behavioral Models of Antipsychotic-like Activity

This model is used to assess the dopamine D₂ receptor antagonist or partial agonist activity of a compound. Apomorphine (B128758), a non-selective dopamine agonist, induces stereotyped behaviors such as sniffing, licking, and gnawing.

Data Presentation:

| Animal Model | Effect of Brexpiprazole | ED₅₀ (mg/kg) | Reference(s) |

| Apomorphine-Induced Stereotypy (Rat) | Inhibition of stereotyped behaviors | 2.9 | |

| Apomorphine-Induced Hyperactivity (Rat) | Inhibition of hyperlocomotion | 2.3 |

Experimental Protocol:

Objective: To evaluate the ability of brexpiprazole to inhibit apomorphine-induced stereotyped behavior in rats.

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Apomorphine hydrochloride.

-

This compound.

-

Vehicle (e.g., 0.9% saline with 0.1% ascorbic acid).

-

Transparent observation cages (e.g., standard rat cages).

-

Stopwatch.

Procedure:

-

Acclimation: Habituate rats to the experimental room for at least 1 hour before testing.

-

Drug Administration:

-

Administer brexpiprazole or vehicle orally (p.o.) or subcutaneously (s.c.) at a predetermined time before apomorphine challenge (e.g., 60 minutes for p.o.).

-

Administer apomorphine (e.g., 0.5-1.0 mg/kg, s.c.).

-

-

Observation: Immediately after apomorphine injection, place the rat in an individual observation cage.

-

Scoring: Observe and score the intensity of stereotyped behaviors at regular intervals (e.g., every 5-10 minutes) for a duration of 60-90 minutes. A common scoring scale is as follows:[11]

-

0: Asleep or stationary.

-

1: Active, moving around the cage.

-

2: Predominantly active with intermittent stereotyped sniffing or rearing.

-

3: Continuous stereotyped sniffing, rearing, or head movements.

-

4: Stereotyped sniffing and licking of the cage.

-

5: Intermittent gnawing or biting of the cage bars.

-

6: Continuous and intense gnawing of the cage bars.

-

-

Data Analysis: Calculate the total stereotypy score for each animal. Compare the scores of brexpiprazole-treated groups with the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). Calculate the ED₅₀ value.

The CAR test is a predictive model for antipsychotic activity, assessing a drug's ability to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.[12]

Data Presentation:

| Animal Model | Effect of Brexpiprazole | ED₅₀ (mg/kg) | Reference(s) |

| Conditioned Avoidance Response (Rat) | Inhibition of conditioned avoidance | 6.0 |

Experimental Protocol:

Objective: To assess the effect of brexpiprazole on the acquisition and performance of a conditioned avoidance response in rats.

Materials:

-

Male Sprague-Dawley or Wistar rats.

-

Two-way shuttle box with a grid floor capable of delivering a mild footshock, a visual or auditory conditioned stimulus (CS), and an automated system for recording crossings.

-

This compound and vehicle.

Procedure:

-

Training:

-

Place a rat in one compartment of the shuttle box.

-

Each trial consists of the presentation of a CS (e.g., a light or tone) for a set duration (e.g., 5-10 seconds).

-

If the rat crosses to the other compartment during the CS presentation (avoidance response), the CS is terminated, and no shock is delivered.

-

If the rat fails to cross during the CS, a mild footshock (unconditioned stimulus, US; e.g., 0.5-1.0 mA) is delivered through the grid floor until the rat crosses to the other compartment (escape response).

-

Conduct multiple trials per session with a variable inter-trial interval.

-

-

Drug Testing:

-

Once a stable baseline of avoidance responding is achieved, administer brexpiprazole or vehicle before the test session.

-

Conduct a test session identical to the training sessions.

-

-

Data Collection: Record the number of avoidance responses, escape responses, and escape failures for each animal.

-

Data Analysis: Compare the percentage of avoidance responses in the brexpiprazole-treated groups to the vehicle-treated group. A selective suppression of avoidance without a significant effect on escape responses is indicative of antipsychotic-like activity.[13] Calculate the ED₅₀ for the inhibition of the conditioned avoidance response.

Models of Cognitive Function

Sub-chronic administration of the NMDA receptor antagonist phencyclidine (PCP) in rats induces cognitive deficits that are relevant to the cognitive impairments observed in schizophrenia. The NOR test assesses recognition memory.[14]

Experimental Protocol:

Objective: To determine if brexpiprazole can reverse PCP-induced deficits in recognition memory in the NOR test.

Materials:

-

Male Wistar rats.

-

Phencyclidine (PCP) hydrochloride.

-

This compound and vehicle.

-

Open-field arena (e.g., 50 x 50 x 40 cm).

-

Two sets of identical objects for the familiarization phase and one novel object for the test phase. Objects should be of similar size but differ in shape and texture.

Procedure:

-

PCP Administration: Administer PCP (e.g., 5 mg/kg, i.p.) or vehicle to rats twice daily for 7 days, followed by a 7-day washout period.[14][15]

-

Habituation: On the day before testing, allow each rat to explore the empty open-field arena for a set period (e.g., 5-10 minutes) to reduce novelty-induced stress.

-

Familiarization Phase (T1):

-

Administer brexpiprazole or vehicle.

-

After a pre-treatment interval, place the rat in the arena with two identical objects and allow it to explore for a defined period (e.g., 3-5 minutes).

-

Record the time spent exploring each object (defined as the nose being within 2 cm of the object and oriented towards it).

-

-

Retention Interval: Return the rat to its home cage for a specific retention interval (e.g., 1 hour).

-

Test Phase (T2):

-

Place the rat back in the arena, which now contains one familiar object and one novel object.

-

Allow the rat to explore for a defined period (e.g., 3-5 minutes) and record the time spent exploring each object.

-

-

Data Analysis:

-

Calculate a discrimination index (DI) for each rat: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

A positive DI indicates a preference for the novel object and intact recognition memory.

-

Compare the DI of the brexpiprazole-treated PCP group to the vehicle-treated PCP group and the vehicle-treated control group.

-

PCP-Induced Cognitive Deficit (NOR) Workflow

In Vivo Neurochemical and Electrophysiological Studies

This technique allows for the measurement of extracellular levels of neurotransmitters, such as dopamine and serotonin, and their metabolites in specific brain regions of freely moving animals.

Experimental Protocol:

Objective: To measure the effect of brexpiprazole on extracellular dopamine and serotonin levels in the rat prefrontal cortex.

Materials:

-

Male Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., 2-4 mm membrane length, 6-20 kDa molecular weight cut-off).

-

Guide cannula.

-

Microinfusion pump.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

Fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.

-

This compound and vehicle.

Procedure:

-

Surgery: Anesthetize the rat and implant a guide cannula stereotaxically into the medial prefrontal cortex. Allow for a recovery period.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer brexpiprazole or vehicle.

-

Sample Collection: Continue collecting dialysate samples for several hours post-administration.

-

Neurochemical Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using HPLC-ECD.[16]

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the average baseline levels. Compare the changes over time between the brexpiprazole- and vehicle-treated groups.

This technique involves recording the electrical activity of individual neurons (single-unit recording) in specific brain regions to assess how a drug modulates their firing rate and pattern.

Experimental Protocol:

Objective: To determine the effect of brexpiprazole on the firing rate of dopaminergic neurons in the ventral tegmental area (VTA) of the rat.

Materials:

-

Male Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Glass microelectrodes for recording.

-

Amplifier and data acquisition system.

-

Anesthetic (e.g., chloral (B1216628) hydrate (B1144303) or isoflurane).

-

This compound and vehicle.

Procedure:

-

Anesthesia and Surgery: Anesthetize the rat and place it in a stereotaxic frame. Drill a small hole in the skull above the VTA.

-

Electrode Placement: Slowly lower the recording microelectrode into the VTA.

-

Neuron Identification: Identify putative dopaminergic neurons based on their characteristic electrophysiological properties: a slow, irregular firing rate, long-duration action potentials, and a biphasic or triphasic waveform.

-

Baseline Recording: Once a stable neuron is isolated, record its baseline firing activity for a period of time.

-

Drug Administration: Administer brexpiprazole or vehicle intravenously (i.v.).

-

Post-Drug Recording: Continue to record the neuron's firing activity to determine the drug's effect.

-

Data Analysis: Analyze the change in firing rate from baseline following drug administration. Compare the effects of brexpiprazole to vehicle.

Brexpiprazole's Primary Mechanism of Action

Conclusion

The preclinical pharmacodynamic profile of brexpiprazole, as demonstrated in a range of animal models, is consistent with its clinical efficacy as a treatment for schizophrenia and an adjunctive treatment for major depressive disorder. Its unique combination of partial agonism at D₂ and 5-HT₁ₐ receptors, and antagonism at 5-HT₂ₐ and adrenergic receptors, provides a balanced modulation of key neurotransmitter systems.[1][17] The detailed methodologies and summarized data presented in this guide offer a valuable resource for researchers in the field of neuropsychopharmacology and drug development, facilitating further investigation into the therapeutic potential of brexpiprazole and the development of novel compounds with similar mechanisms of action.

References

- 1. tandfonline.com [tandfonline.com]

- 2. psychscenehub.com [psychscenehub.com]

- 3. What is the mechanism of Brexpiprazole? [synapse.patsnap.com]

- 4. Brexpiprazole (Rexulti): A New Monotherapy for Schizophrenia and Adjunctive Therapy for Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Brexpiprazole: mechanism of action, pharmacokinetics, application and side effect_Chemicalbook [chemicalbook.com]

- 6. Brexpiprazole—Pharmacologic Properties and Use in Schizophrenia and Mood Disorders [mdpi.com]

- 7. psychscenehub.com [psychscenehub.com]

- 8. benchchem.com [benchchem.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

- 13. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia [frontiersin.org]

- 16. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

Brexpiprazole hydrochloride's potential off-target effects in preliminary studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brexpiprazole (B1667787) is a serotonin-dopamine activity modulator (SDAM) approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. While its therapeutic efficacy is attributed to its partial agonist activity at dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₁ₐ receptors, and antagonist activity at serotonin 5-HT₂ₐ receptors, its broader pharmacological profile reveals interactions with several other "off-target" receptors. This technical guide provides an in-depth analysis of the potential off-target effects of brexpiprazole hydrochloride observed in preliminary studies. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative binding data, experimental methodologies, and the signaling pathways associated with these off-target interactions. Understanding these effects is crucial for a complete safety and tolerability assessment and for anticipating potential drug-drug interactions and side effects.

Off-Target Binding Profile

This compound exhibits a multi-receptor binding profile. Beyond its primary targets, it interacts with various adrenergic, histaminergic, and muscarinic receptors. The following table summarizes the in vitro binding affinities (Ki values) of brexpiprazole for these off-target receptors, compiled from preliminary preclinical studies. Lower Ki values indicate higher binding affinity.

Table 1: Off-Target Receptor Binding Affinities of Brexpiprazole

| Receptor Family | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Potential Clinical Implications |

| Adrenergic | α₁ₐ | 3.8[1][2] | Antagonist | Orthostatic hypotension, dizziness |

| α₁ₑ | 0.17[2][3] | Potent Antagonist | Orthostatic hypotension, dizziness | |

| α₁ₒ | 2.6[2] | Antagonist | Orthostatic hypotension, dizziness | |

| α₂C | 0.59[2][3] | Potent Antagonist | Potential modulation of mood and cognition | |

| Histaminergic | H₁ | 19[1][3] | Antagonist | Sedation, weight gain |

| Muscarinic | M₁ | Low affinity (67% inhibition at 10 µM)[1] | Negligible Antagonist | Low risk of anticholinergic side effects (e.g., dry mouth, blurred vision, cognitive impairment) |

Experimental Protocols

The following sections outline generalized methodologies for the key in vitro assays used to determine the off-target binding profile and functional activity of brexpiprazole. These protocols are based on standard practices in pharmacological research.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of brexpiprazole for various off-target receptors.

General Protocol:

-

Cell Membrane Preparation:

-

Utilize cell lines recombinantly expressing the human receptor of interest (e.g., CHO-K1 cells for adrenergic receptors, HEK293 cells for histamine (B1213489) and muscarinic receptors).

-

Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the receptor of interest (e.g., [³H]prazosin for α₁ receptors, [³H]pyrilamine for H₁ receptors), and varying concentrations of brexpiprazole.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, non-labeled antagonist for the target receptor.

-

Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined duration to allow binding to reach equilibrium.

-

-

Detection and Data Analysis:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (the concentration of brexpiprazole that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assays (e.g., cAMP Assays)

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of brexpiprazole at specific G-protein coupled receptors.

General Protocol for a Gs- or Gi-coupled Receptor:

-

Cell Culture:

-

Use a cell line stably expressing the receptor of interest.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

-

Functional Assay:

-

For antagonist activity determination, pre-incubate the cells with varying concentrations of brexpiprazole for a short period.

-

Stimulate the cells with a known agonist for the receptor.

-

For agonist activity determination, incubate the cells with varying concentrations of brexpiprazole alone.

-

Incubate for a specific time at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

For antagonist activity, plot the cAMP concentration against the brexpiprazole concentration to determine the IC₅₀ value.

-

For agonist activity, plot the cAMP concentration against the brexpiprazole concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

-

The intrinsic activity (degree of agonism) can be determined by comparing the maximal response produced by brexpiprazole to that of a full agonist.

-

Signaling Pathways and Visualizations

The off-target interactions of brexpiprazole can modulate several intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the putative signaling cascades associated with brexpiprazole's antagonism at α₁ₑ-adrenergic, H₁, and M₁ receptors.

α₁ₑ-Adrenergic Receptor Antagonism

Brexpiprazole's potent antagonism at α₁ₑ-adrenergic receptors, which are Gq-protein coupled, can lead to effects such as orthostatic hypotension.

References

- 1. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Recent progress in alpha1-adrenergic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Cytochrome P450 Enzymes CYP2D6 and CYP3A4 in the Metabolism of Brexpiprazole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brexpiprazole (B1667787), a serotonin-dopamine activity modulator, has emerged as a significant therapeutic agent for schizophrenia and as an adjunctive treatment for major depressive disorder. Its pharmacokinetic profile is predominantly influenced by hepatic metabolism, with two key cytochrome P450 isoenzymes, CYP2D6 and CYP3A4, playing a central role. This technical guide provides a comprehensive overview of the metabolic pathways of brexpiprazole, focusing on the contributions of CYP2D6 and CYP3A4. It consolidates available quantitative data on enzyme kinetics and drug interactions, outlines experimental approaches for studying its metabolism, and presents visual representations of the metabolic pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the study of brexpiprazole and other centrally acting agents with similar metabolic profiles.

Introduction

Brexpiprazole is an atypical antipsychotic agent with a pharmacological profile characterized by partial agonist activity at serotonin (B10506) 5-HT1A and dopamine (B1211576) D2 receptors, and antagonist activity at serotonin 5-HT2A receptors[1][2]. The clinical efficacy and safety of brexpiprazole are intrinsically linked to its pharmacokinetic properties, particularly its metabolism. In vivo and in vitro studies have consistently demonstrated that brexpiprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzymes CYP2D6 and CYP3A4[1][2][3][4].

Understanding the specific roles of these enzymes is critical for several reasons:

-

Predicting Pharmacokinetic Variability: Genetic polymorphisms in the CYP2D6 gene can lead to significant inter-individual differences in enzyme activity, resulting in variations in brexpiprazole exposure[5][6][7].

-

Managing Drug-Drug Interactions: Co-administration of brexpiprazole with inhibitors or inducers of CYP2D6 and CYP3A4 can alter its plasma concentrations, necessitating dose adjustments to maintain efficacy and safety[8][9].

-

Informing Dosing Guidelines: Regulatory agencies such as the FDA and EMA provide specific dosing recommendations for patients with altered CYP2D6 metabolism (poor metabolizers) and for concomitant use with strong CYP inhibitors or inducers[4][6][7][10].

This guide synthesizes the current knowledge on the metabolic fate of brexpiprazole, with a focus on the enzymatic activities of CYP2D6 and CYP3A4.

Metabolic Pathways of Brexpiprazole

The primary metabolic pathway for brexpiprazole is oxidation, leading to the formation of its major metabolite, DM-3411 (also known as brexpiprazole S-oxide)[4][11][12]. This metabolite is considered to have significantly less pharmacological potency than the parent drug and does not readily cross the blood-brain barrier, thus it is not believed to contribute significantly to the therapeutic effects of brexpiprazole[4][11][12].

Both CYP2D6 and CYP3A4 are responsible for the S-oxidation of brexpiprazole to DM-3411, with studies suggesting nearly equal contributions from each enzyme[11][12]. Other minor metabolic pathways have been identified, including hydroxylation and N-dealkylation, with some metabolites undergoing further glucuronidation[13]. The formation of a minor metabolite, DM-3412, is primarily mediated by CYP2D6[11][14].

Quantitative Data on Brexpiprazole Metabolism

A comprehensive understanding of the role of CYP2D6 and CYP3A4 in brexpiprazole metabolism requires quantitative data from in vitro and in vivo studies. The following tables summarize the available information.

In Vitro CYP Inhibition by Brexpiprazole

Brexpiprazole has been evaluated for its potential to inhibit various CYP enzymes. The available data on half-maximal inhibitory concentrations (IC50) are presented in Table 1. It is important to note that while these values provide an indication of inhibitory potential, they are not as precise as inhibition constants (Ki).

Table 1: In Vitro Inhibition of CYP Enzymes by Brexpiprazole

| CYP Isoform | IC50 (µmol/L) | Inhibitory Potential |

| CYP2B6 | 8.19 | Moderate |

| CYP2C9 | >13 | Weak |

| CYP2C19 | >13 | Weak |

| CYP2D6 | >13 | Weak |

| CYP3A4 | >13 | Weak |

| Data sourced from in vitro investigations assessing drug-drug interaction risks.[15] |

Impact of CYP Inhibitors and Inducers on Brexpiprazole Pharmacokinetics

Clinical drug-drug interaction studies have quantified the impact of strong inhibitors and inducers of CYP2D6 and CYP3A4 on the pharmacokinetics of brexpiprazole. These findings are crucial for informing dose adjustments.

Table 2: Effects of Concomitant Medications on Brexpiprazole Pharmacokinetics

| Co-administered Drug | CYP Enzyme Affected | Effect on Brexpiprazole AUC | Effect on Brexpiprazole Cmax | Recommended Dose Adjustment |

| Strong CYP3A4 Inhibitor (e.g., Ketoconazole) | CYP3A4 | Increased | Increased | Administer half of the usual dose |

| Strong CYP2D6 Inhibitor (e.g., Quinidine) | CYP2D6 | Increased | Increased | Administer half of the usual dose |